2,5-dimethyl-N'-[(Z)-(3-nitrophenyl)methylidene]furan-3-carbohydrazide
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Overview
Description
2,5-dimethyl-N’-[(Z)-(3-nitrophenyl)methylidene]furan-3-carbohydrazide is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with dimethyl groups and a nitrophenylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N’-[(Z)-(3-nitrophenyl)methylidene]furan-3-carbohydrazide typically involves the condensation reaction between 2,5-dimethylfuran-3-carbohydrazide and 3-nitrobenzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the Schiff base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N’-[(Z)-(3-nitrophenyl)methylidene]furan-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
2,5-dimethyl-N’-[(Z)-(3-nitrophenyl)methylidene]furan-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N’-[(Z)-(3-nitrophenyl)methylidene]furan-3-carbohydrazide involves its interaction with various molecular targets. The nitrophenyl group can interact with biological molecules through hydrogen bonding and hydrophobic interactions. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethylfuran: A simpler derivative of furan with potential as a biofuel.
3-nitrobenzaldehyde: A precursor used in the synthesis of various organic compounds.
Furan-3-carbohydrazide: A related compound with similar chemical properties.
Uniqueness
2,5-dimethyl-N’-[(Z)-(3-nitrophenyl)methylidene]furan-3-carbohydrazide is unique due to the combination of its furan ring, dimethyl groups, and nitrophenylmethylidene moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C14H13N3O4 |
---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
2,5-dimethyl-N-[(Z)-(3-nitrophenyl)methylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C14H13N3O4/c1-9-6-13(10(2)21-9)14(18)16-15-8-11-4-3-5-12(7-11)17(19)20/h3-8H,1-2H3,(H,16,18)/b15-8- |
InChI Key |
PZKWFSZIEKIXOV-NVNXTCNLSA-N |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(=O)N/N=C\C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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